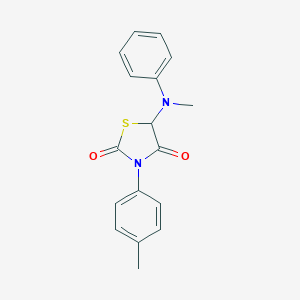

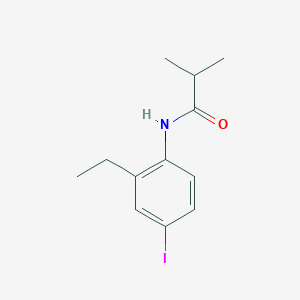

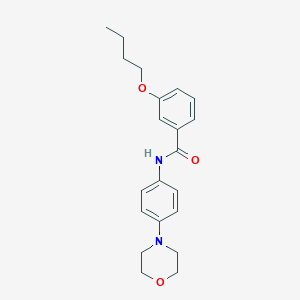

N-(2-ethyl-4-iodophenyl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethyl-4-iodophenyl)-2-methylpropanamide, also known as EIPLA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in different areas, such as medicinal chemistry and neuroscience. EIPLA is a derivative of the phenylpropanoid class of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Wirkmechanismus

N-(2-ethyl-4-iodophenyl)-2-methylpropanamide is believed to exert its biological effects through the modulation of the GABA(A) receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmission in the central nervous system. N-(2-ethyl-4-iodophenyl)-2-methylpropanamide binds to a specific site on the receptor, enhancing its activity and increasing the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal firing. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and anticonvulsant drugs.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(2-ethyl-4-iodophenyl)-2-methylpropanamide are primarily mediated by its interaction with the GABA(A) receptor. N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has been shown to increase the binding affinity of the receptor for GABA, leading to enhanced inhibitory neurotransmission and decreased neuronal excitability. This effect is particularly pronounced in the hippocampus, a brain region that is involved in learning and memory processes. N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has also been found to reduce the levels of reactive oxygen species and inflammatory cytokines, suggesting its potential as an antioxidant and anti-inflammatory agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-ethyl-4-iodophenyl)-2-methylpropanamide for lab experiments is its high potency and selectivity for the GABA(A) receptor, which allows for precise modulation of neuronal activity. N-(2-ethyl-4-iodophenyl)-2-methylpropanamide also exhibits good stability and solubility, making it easy to handle and administer. However, one limitation of N-(2-ethyl-4-iodophenyl)-2-methylpropanamide is its relatively short half-life, which may require frequent dosing in in vivo experiments. Additionally, the potential side effects of N-(2-ethyl-4-iodophenyl)-2-methylpropanamide on other neurotransmitter systems and organs need to be carefully evaluated.

Zukünftige Richtungen

There are several future directions for the research on N-(2-ethyl-4-iodophenyl)-2-methylpropanamide. One area of interest is the development of novel N-(2-ethyl-4-iodophenyl)-2-methylpropanamide derivatives with improved pharmacological properties, such as longer half-life and higher selectivity for specific GABA(A) receptor subtypes. Another direction is the investigation of the potential therapeutic applications of N-(2-ethyl-4-iodophenyl)-2-methylpropanamide in different disease models, such as Alzheimer's disease, Parkinson's disease, and stroke. Furthermore, the elucidation of the molecular mechanisms underlying the effects of N-(2-ethyl-4-iodophenyl)-2-methylpropanamide on neuronal activity and oxidative stress may provide new insights into the pathophysiology of neurological disorders.

Synthesemethoden

The synthesis of N-(2-ethyl-4-iodophenyl)-2-methylpropanamide involves the reaction of 2-iodo-4-nitrobenzene with ethyl acetoacetate, followed by reduction using sodium borohydride and subsequent reaction with 2-methylpropanoyl chloride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has been investigated for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In neuroscience, N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has been found to modulate the activity of the GABA(A) receptor, which is involved in the regulation of anxiety, sleep, and seizure activity. N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has also been shown to possess anticonvulsant and anxiolytic properties, suggesting its potential use as a therapeutic agent for the treatment of epilepsy and anxiety disorders.

Eigenschaften

Molekularformel |

C12H16INO |

|---|---|

Molekulargewicht |

317.17 g/mol |

IUPAC-Name |

N-(2-ethyl-4-iodophenyl)-2-methylpropanamide |

InChI |

InChI=1S/C12H16INO/c1-4-9-7-10(13)5-6-11(9)14-12(15)8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

BZHKVNCBAWCDJS-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)I)NC(=O)C(C)C |

Kanonische SMILES |

CCC1=C(C=CC(=C1)I)NC(=O)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

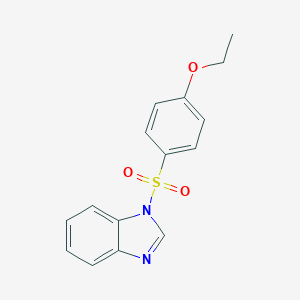

![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)

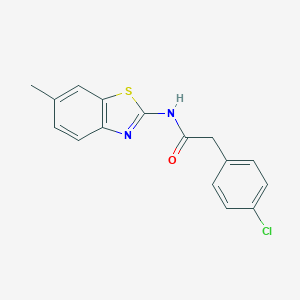

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)

![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)